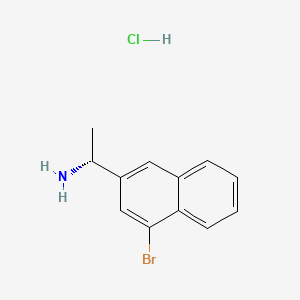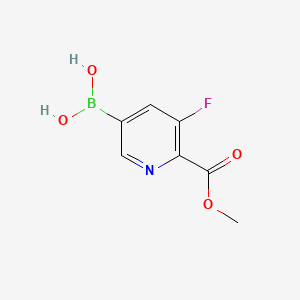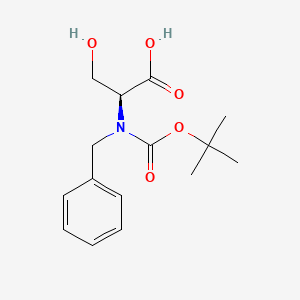![molecular formula C24H20ClNO4 B13462027 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13462027.png)
2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is a complex organic compound that features a chlorophenyl group, a fluorenylmethoxycarbonyl group, and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves multiple steps:
Formation of the chlorophenyl group: This can be achieved through chlorination of a phenyl precursor.
Introduction of the fluorenylmethoxycarbonyl group: This step often involves the use of fluorenylmethoxycarbonyl chloride in the presence of a base.
Coupling with the amino acid moiety: The final step involves coupling the intermediate with an amino acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid moiety.
Reduction: Reduction reactions may target the chlorophenyl group.
Substitution: The fluorenylmethoxycarbonyl group can be substituted under certain conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential therapeutic applications due to its structural properties.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the fluorenylmethoxycarbonyl group can provide steric hindrance or protection. The amino acid moiety may be involved in hydrogen bonding or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-chlorophenyl)glycine: Similar structure but lacks the fluorenylmethoxycarbonyl group.
N-(fluorenylmethoxycarbonyl)glycine: Lacks the chlorophenyl group.
Uniqueness
The combination of the chlorophenyl, fluorenylmethoxycarbonyl, and amino acid moieties makes 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid unique in its potential interactions and applications.
Propriétés
Formule moléculaire |
C24H20ClNO4 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C24H20ClNO4/c1-26(22(23(27)28)15-7-6-8-16(25)13-15)24(29)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28) |
Clé InChI |
OQSLIPGFOIBLNE-UHFFFAOYSA-N |
SMILES canonique |
CN(C(C1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





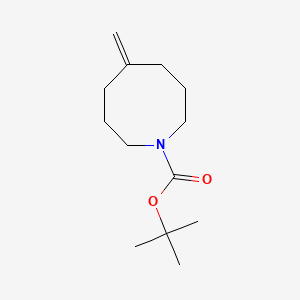
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

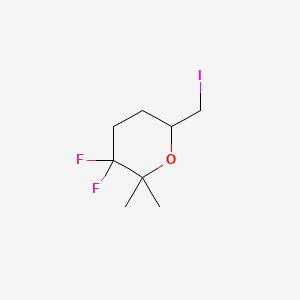
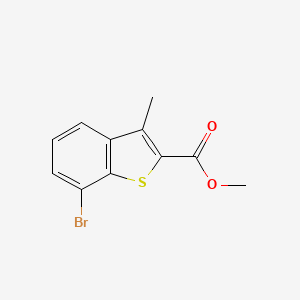

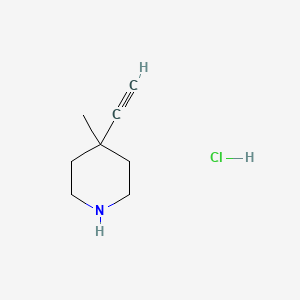
![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
